![molecular formula C28H31FN4O2 B2697051 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide CAS No. 1189437-92-0](/img/structure/B2697051.png)
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide” is a complex organic molecule. It has a molecular formula of C30H29FN4O2 . The structure includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. It includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 143.3±0.5 cm3, and a molar volume of 399.0±7.0 cm3 . It has 6 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds . Its ACD/LogP is 5.30, indicating it is somewhat hydrophobic .Applications De Recherche Scientifique
Pharmacological Effects and Applications
CERC-301 Pharmacodynamics and Pharmacokinetics : CERC-301, an NMDA receptor antagonist, has been characterized for its binding affinity and safety profile. It demonstrates efficacy in preclinical models with potential applications in treating major depressive disorder. The study provided a detailed pharmacokinetic profile, supporting its clinical development for therapeutic use (Garner et al., 2015).
Metabolism and Disposition of SB-649868 : SB-649868, an orexin receptor antagonist, was studied for its metabolism and excretion in humans. The research highlighted its potential for treating insomnia through detailed pharmacokinetic analysis, indicating the primary metabolic pathways and the role of specific enzymes in its biotransformation (Renzulli et al., 2011).
Clinical Study on Cefazedone Tolerance : Cefazedone underwent a clinical study to evaluate its tolerance in patients. The findings contribute to understanding its safety profile when administered intravenously, with observations on its effects on blood counts and renal function, highlighting its potential clinical applications (Züllich & Sack, 1979).
Metabolic Pathways and Pharmacokinetics
INCB018424 Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of INCB018424, a JAK1/2 inhibitor, were explored in humans. This study is crucial for understanding the drug's pharmacokinetic behavior, offering insights into its therapeutic potential and dosage optimization for treating myelofibrosis (Shilling et al., 2010).
Exposure to Heterocyclic Amines : A study on the exposure to mutagenic heterocyclic amines from cooked foods provides insight into the metabolic activation and potential carcinogenic risk associated with dietary intake. This research is relevant for understanding the environmental and dietary factors influencing drug metabolism and potential interactions (Wakabayashi et al., 1993).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures are often involved in binding to multiple receptors, which can lead to a variety of biological activities
Biochemical Pathways
The affected pathways would depend on the specific targets of “2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide”. These could potentially involve a variety of cellular processes, given the broad range of activities associated with similar compounds .
Pharmacokinetics
Similar compounds often have good bioavailability due to their ability to bind to multiple receptors .
Propriétés
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-19H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRNQUURWXWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.